

Lancifodilactone F: A Technical Overview of its Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Lancifodilactone F is a naturally occurring nortriterpenoid isolated from Schisandra lancifolia. This technical guide provides a comprehensive overview of its molecular characteristics, and known biological activities, with a focus on its potential as an antiviral agent. Detailed experimental methodologies for assessing its biological effects are also presented.

Molecular Profile

Lancifodilactone F possesses a unique and complex chemical structure. Its fundamental molecular properties are summarized in the table below.

Property	Value
Molecular Formula	C ₂₅ H ₄₀ O ₆
Molecular Weight	436.5815 g/mol

Biological Activity: Anti-HIV-1 Potential

The primary biological activity of note for **Lancifodilactone F** is its inhibitory effect on the Human Immunodeficiency Virus type 1 (HIV-1). Research has demonstrated its potential as an anti-HIV-1 agent, characterized by the following key parameters:



Parameter	Value	Cell Line
50% Effective Concentration (EC ₅₀)	20.69 ± 3.31 μg/mL	C8166
50% Cytotoxic Concentration (CC ₅₀)	> 200 μg/mL	C8166
Selectivity Index (SI)	> 9.67	

The high selectivity index suggests that **Lancifodilactone F** exhibits specific anti-HIV-1 activity with minimal toxicity to the host cells in vitro.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of **Lancifodilactone F**'s biological activity.

Anti-HIV-1 Syncytial Assay

This assay is employed to determine the ability of a compound to inhibit HIV-1-induced syncytium formation in C8166 cells.

Materials:

- C8166 cells
- HIV-1 strain (e.g., IIIB)
- Lancifodilactone F (or other test compounds)
- Control drug (e.g., AZT)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
- 96-well microtiter plates
- Microscope



Procedure:

- Cell Preparation: Culture C8166 cells in RPMI-1640 medium with 10% FBS.
- Compound Preparation: Prepare a series of dilutions of Lancifodilactone F in the culture medium.
- Assay Setup:
 - In a 96-well plate, add the diluted compound to triplicate wells.
 - Include wells for a positive control (cells with HIV-1, no compound), a negative control (cells only), and a drug control (cells with HIV-1 and a known antiretroviral drug like AZT).
- Infection: Add a predetermined titer of HIV-1 to all wells except the negative control.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a specified period (typically 3-4 days).
- Observation: After incubation, examine the wells under a microscope for the presence and number of syncytia (giant, multinucleated cells formed by the fusion of infected and uninfected cells).
- Data Analysis: The EC₅₀ is calculated as the concentration of the compound that inhibits syncytium formation by 50% compared to the positive control.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and, conversely, cytotoxicity of a compound.

Materials:

- C8166 cells
- Lancifodilactone F (or other test compounds)
- RPMI-1640 medium with 10% FBS



- 96-well microtiter plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed C8166 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Add serial dilutions of **Lancifodilactone F** to the wells and incubate for a period that corresponds to the duration of the anti-HIV assay.
- MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The CC₅₀ is determined as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.

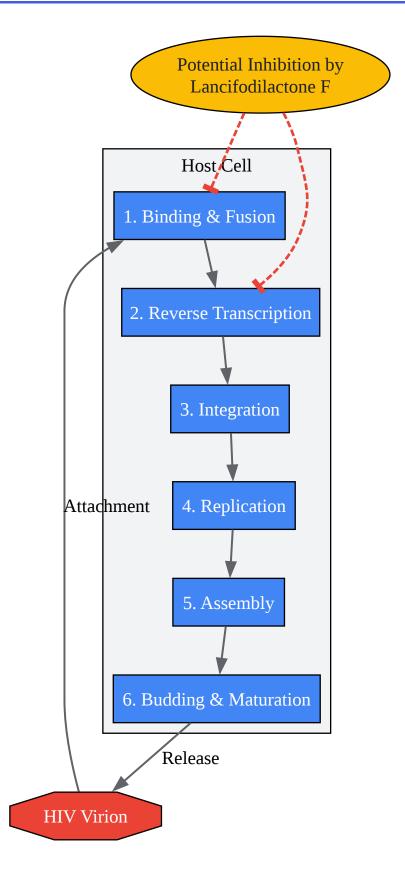
Visualizations Experimental Workflow

The logical flow of the experimental procedures for evaluating the anti-HIV-1 activity and cytotoxicity of **Lancifodilactone F** is depicted below.









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 To cite this document: BenchChem. [Lancifodilactone F: A Technical Overview of its Chemical Properties and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566031#lancifodilactone-f-molecular-formula-and-weight]

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com